2-(4-aminocyclohexyl)acetic acid hydrochloride, Mixture of diastereomers
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Overview
Description
2-(4-Aminocyclohexyl)acetic acid hydrochloride is a chemical compound that consists of a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. This compound is characterized by the presence of an amino group attached to the fourth carbon of a cyclohexyl ring, which is further connected to an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 1,4-cyclohexanedione as the starting material.
Wittig Reaction: The first step involves a Wittig reaction to form the olefin intermediate.
Condensation Reaction: The olefin intermediate undergoes a condensation reaction to form the cyclohexyl ring structure.
Catalytic Hydrogenation: The resulting compound is then subjected to catalytic hydrogenation to reduce the double bond and introduce the amino group.
Acidification: Finally, the compound is acidified to form the acetic acid derivative, and hydrochloride salt is added to obtain the final product.
Industrial Production Methods: The industrial production of 2-(4-aminocyclohexyl)acetic acid hydrochloride involves scaling up the above synthetic routes. Large-scale reactors and continuous flow systems are used to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of each reaction step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at the amino or carboxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and halides.
Scientific Research Applications
2-(4-Aminocyclohexyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of amino acid metabolism and protein synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-aminocyclohexyl)acetic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as a ligand for dopamine receptors, influencing neurotransmitter activity. The molecular targets and pathways involved include interactions with receptor sites and modulation of signaling pathways.
Comparison with Similar Compounds
Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride: A closely related compound with similar applications in pharmaceuticals.
Cyclohexaneacetic acid, 4-amino- (trans-): Another isomer with potential use in organic synthesis.
Uniqueness: 2-(4-Aminocyclohexyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxyl groups on the same carbon skeleton. This combination allows for diverse chemical reactions and applications.
Properties
CAS No. |
109572-36-3 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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